

# The Landscape of FLT3 Expression Across Hematopoietic Lineages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase, plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic cells.[1] Its expression is tightly regulated throughout hematopoiesis, with high levels observed in immature hematopoietic cells.[2][3] Dysregulation of FLT3 signaling, often through activating mutations, is a key driver in the pathogenesis of hematologic malignancies, particularly Acute Myeloid Leukemia (AML).[4] [5] This technical guide provides an in-depth overview of FLT3 expression across various hematopoietic lineages, details the experimental methodologies used for its quantification, and illustrates the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in hematology and oncology drug development.

## Introduction

The Fms-like tyrosine kinase 3 (FLT3) receptor and its ligand (FLT3L) are critical regulators of early hematopoiesis.[6] FLT3 is a member of the class III receptor tyrosine kinase family and is primarily expressed on hematopoietic stem and progenitor cells (HSPCs). Upon binding of FLT3L, the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades that govern cell survival, proliferation, and differentiation.[7] While essential for the normal development of the hematopoietic system, aberrant FLT3 activity is a well-established oncogenic driver, making it a prominent therapeutic target. Understanding



the precise expression patterns of FLT3 across different hematopoietic cell types is fundamental for both basic research and the development of targeted therapies.

## **FLT3 Expression in Hematopoietic Lineages**

FLT3 expression is dynamically regulated during hematopoietic differentiation, generally decreasing as cells commit to a specific lineage and mature.[6] Its expression is most prominent in hematopoietic stem cells and multipotent progenitors.[8]

## **Hematopoietic Stem and Progenitor Cells (HSPCs)**

In humans, FLT3 is expressed on CD34+ hematopoietic stem cells and immature hematopoietic progenitors.[1][9] This includes long-term reconstituting HSCs.[9] In contrast, murine studies have suggested that long-term self-renewing HSCs are FLT3-negative, with expression initiating in multipotent progenitors (MPPs) as they lose self-renewal capacity.[10] [11][12] This species-specific difference is a critical consideration in translational research. High levels of FLT3 expression in MPPs are associated with lymphoid and myeloid differentiation potential.[13]

## **Myeloid Lineage**

FLT3 expression is maintained in early myeloid progenitors. Human common myeloid progenitors (CMPs) and granulocyte/macrophage progenitors (GMPs) express FLT3.[9][10] As these cells differentiate into mature myeloid cells like granulocytes and monocytes, FLT3 expression is downregulated.[14] However, activating mutations of FLT3 are frequently observed in Acute Myeloid Leukemia (AML), where high levels of the mutated receptor are expressed on leukemic blasts.[1][4] In fact, approximately 30% of AML patients harbor FLT3 mutations.[5]

## Lymphoid Lineage

FLT3 plays a significant role in lymphopoiesis.[11] Common lymphoid progenitors (CLPs) express high levels of FLT3.[11] Its expression is crucial for the development of B-cells and T-cells, although it is restricted to the earliest stages, such as pre-pro-B cells and early thymic progenitors (ETPs).[11][15] Similar to the myeloid lineage, FLT3 expression is extinguished as lymphoid cells mature.[16]



## **Dendritic Cells (DCs)**

Dendritic cells, which can arise from both myeloid and lymphoid progenitors, maintain FLT3 expression through their terminal differentiation.[17][18] FLT3 signaling is crucial for the development and homeostasis of steady-state DCs.[18][19] Both conventional DCs (cDCs) and plasmacytoid DCs (pDCs) express FLT3.[20]

## **Quantitative Expression of FLT3**

The following tables summarize the relative expression levels of FLT3 across different hematopoietic lineages based on data from various studies. It is important to note that expression levels can vary depending on the quantification method and the specific markers used to define cell populations.

Table 1: FLT3 Expression in Human Hematopoietic Lineages



| Cell Type                                      | Lineage           | Expression Level                      | References   |
|------------------------------------------------|-------------------|---------------------------------------|--------------|
| Hematopoietic Stem<br>Cells (CD34+)            | Stem              | High                                  | [1][9]       |
| Common Myeloid<br>Progenitor (CMP)             | Myeloid           | Moderate to High                      | [9][10]      |
| Granulocyte-<br>Macrophage<br>Progenitor (GMP) | Myeloid           | Moderate                              | [9][10]      |
| Monocytes                                      | Myeloid           | Low to Negative                       | [1]          |
| Granulocytes                                   | Myeloid           | Negative                              | [17]         |
| Common Lymphoid Progenitor (CLP)               | Lymphoid          | High                                  | [11]         |
| Pre-Pro-B Cells                                | Lymphoid          | Moderate to High                      | [11]         |
| Mature B-Cells                                 | Lymphoid          | Negative                              | [17]         |
| Early Thymic Progenitors (ETPs)                | Lymphoid          | Moderate                              | [11][15]     |
| Mature T-Cells                                 | Lymphoid          | Negative                              | [17]         |
| Dendritic Cells (cDC and pDC)                  | Myeloid/Lymphoid  | High                                  | [17][19][20] |
| Acute Myeloid<br>Leukemia (AML)<br>Blasts      | Malignant Myeloid | High (especially with FLT3 mutations) | [1][4][21]   |

Table 2: FLT3 Expression in Murine Hematopoietic Lineages



| Cell Type                                      | Lineage          | Expression Level | References |
|------------------------------------------------|------------------|------------------|------------|
| Long-Term HSC (LT-<br>HSC)                     | Stem             | Negative         | [6][10]    |
| Short-Term HSC (ST-HSC)                        | Stem             | Low to Moderate  | [4]        |
| Multipotent Progenitor (MPP)                   | Stem/Progenitor  | High             | [6][11]    |
| Common Myeloid<br>Progenitor (CMP)             | Myeloid          | Low to Moderate  | [4]        |
| Granulocyte-<br>Macrophage<br>Progenitor (GMP) | Myeloid          | Low              | [4][14]    |
| Common Lymphoid Progenitor (CLP)               | Lymphoid         | High             | [11]       |
| Dendritic Cells                                | Myeloid/Lymphoid | High             | [17][19]   |

## **Experimental Protocols for FLT3 Analysis**

Accurate quantification of FLT3 expression is crucial for both research and clinical diagnostics. The following sections detail the common methodologies employed.

## Flow Cytometry for Cell Surface FLT3 Expression

Flow cytometry is a powerful technique for quantifying the percentage of cells expressing a surface marker and the relative amount of the marker per cell.

Protocol: Immunofluorescent Staining of FLT3

- Cell Preparation:
  - Isolate mononuclear cells from bone marrow or peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).



- Wash the cells twice with cold phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).
- $\circ$  Resuspend the cells to a concentration of 1 x 10<sup>6</sup> cells/100  $\mu$ L in staining buffer (PBS with 2% FBS).

#### Blocking:

 To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent (e.g., normal human serum or a commercially available Fc block) for 10-15 minutes on ice.[22]

#### Antibody Staining:

- Add a phycoerythrin (PE)-conjugated anti-human FLT3 (CD135) monoclonal antibody at the manufacturer's recommended concentration.
- Concurrently, add other lineage-specific antibodies (e.g., CD34, CD38, CD117, lineage markers) conjugated with different fluorochromes to identify specific hematopoietic populations.
- Incubate for 30 minutes on ice in the dark.

#### · Washing:

Wash the cells twice with 2 mL of cold staining buffer to remove unbound antibodies.
 Centrifuge at 300 x g for 5 minutes.

#### Data Acquisition:

- Resuspend the cell pellet in 500 μL of staining buffer.
- Analyze the samples on a flow cytometer. Acquire a sufficient number of events (e.g., 100,000 to 1,000,000) for robust statistical analysis.

#### Data Analysis:



- Gate on the cell population of interest based on forward and side scatter properties and the expression of lineage-specific markers.
- Determine the percentage of FLT3-positive cells and the mean fluorescence intensity (MFI) within the gated population.

## Quantitative Real-Time PCR (qRT-PCR) for FLT3 mRNA Expression

qRT-PCR is used to measure the transcript levels of the FLT3 gene.

Protocol: FLT3 mRNA Quantification

#### RNA Extraction:

- Isolate total RNA from the cell population of interest using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

#### Reverse Transcription:

 Synthesize complementary DNA (cDNA) from 1 μg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).

#### qRT-PCR:

- Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for FLT3, and a suitable qPCR master mix (e.g., TaqMan Fast Advanced Master Mix, Applied Biosystems).
- Use a validated primer-probe set for human FLT3. A housekeeping gene (e.g., GAPDH, ACTB) should be used as an endogenous control for normalization.
- Perform the reaction on a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation and



annealing/extension.

- Data Analysis:
  - Determine the cycle threshold (Ct) values for FLT3 and the housekeeping gene.
  - $\circ$  Calculate the relative expression of FLT3 using the  $\Delta\Delta$ Ct method.

## Western Blotting for FLT3 Protein Expression and Phosphorylation

Western blotting allows for the detection of total FLT3 protein and its phosphorylated (activated) form.

Protocol: Analysis of FLT3 Phosphorylation

- Cell Lysis:
  - Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
  - Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Protein Quantification:
  - Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Transfer:
  - Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
  - Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.



- Incubate the membrane with a primary antibody specific for phospho-FLT3 (e.g., antiphospho-FLT3 Tyr591) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
- Stripping and Reprobing:
  - To determine total FLT3 levels, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody that recognizes total FLT3.
  - $\circ$  A loading control, such as  $\beta$ -actin or GAPDH, should also be probed to ensure equal protein loading.

## **FLT3 Signaling Pathways**

Activation of FLT3 by its ligand initiates a cascade of intracellular signaling events that are crucial for the biological functions of hematopoietic progenitor cells. The primary pathways activated by FLT3 include the PI3K/AKT, RAS/MAPK, and STAT pathways.[1][7]





Click to download full resolution via product page

Caption: FLT3 signaling pathway upon ligand binding.



## **Experimental Workflow Diagrams**

The following diagrams illustrate the typical workflows for the experimental protocols described above.





Click to download full resolution via product page

Caption: Workflow for FLT3 analysis by flow cytometry.





Click to download full resolution via product page

Caption: Workflow for FLT3 mRNA quantification by qRT-PCR.

## Conclusion

FLT3 is a critical regulator of normal hematopoiesis, with its expression largely confined to immature progenitor cells. The distinct expression patterns between human and murine hematopoietic systems underscore the importance of careful model selection in preclinical



studies. The high-level expression of FLT3 in various hematologic malignancies, particularly AML, and its role in driving leukemogenesis, have solidified its position as a key therapeutic target. The methodologies detailed in this guide provide a robust framework for the accurate assessment of FLT3 expression, which is essential for advancing our understanding of its biological roles and for the clinical development of FLT3 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of FLT3 in hematopoiesis and leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. FLT3 in lineage specification and plasticity PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Flt3 is expressed at the hematopoietic stem cell and the granulocyte/macrophage progenitor stages to maintain cell survival PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Direct role of FLT3 in regulation of early lymphoid progenitors PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping differentiation pathways from hematopoietic stem cells using Flk2/Flt3 lineage tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. Expression and role of FLT3 in regulation of the earliest stage of normal granulocytemonocyte progenitor development | Blood | American Society of Hematology



[ashpublications.org]

- 15. Direct role of FLT3 in regulation of early lymphoid progenitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Flt3 Ligand Regulates Dendritic Cell Development from Flt3+ Lymphoid and Myeloidcommitted Progenitors to Flt3+ Dendritic Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Regulatory Dendritic Cells Induced by Bendamustine Are Associated With Enhanced Flt3 Expression and Alloreactive T-Cell Death [frontiersin.org]
- 19. The correlation between Flt3-ITD mutation in dendritic cells with TIM-3 expression in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. FLT3 receptor expression on the surface of normal and malignant human hematopoietic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. FLT3, a prognostic biomarker for acute myeloid leukemia (AML): Quantitative monitoring with a simple anti-FLT3 interaction and flow cytometric method PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Landscape of FLT3 Expression Across
   Hematopoietic Lineages: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1239205#expression-of-flt3-in-different-hematopoietic-lineages]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com